Cas no 1806192-76-6 (Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate)
Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate
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- Inchi: 1S/C8H4F3IN2O5/c1-18-7(15)4-3(14(16)17)2-13-6(5(4)12)19-8(9,10)11/h2H,1H3
- InChI Key: ZCWLHECUWJCYHC-UHFFFAOYSA-N
- SMILES: IC1C(=NC=C(C=1C(=O)OC)[N+](=O)[O-])OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 361
- XLogP3: 2.7
- Topological Polar Surface Area: 94.2
Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091547-1g |
Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate |
1806192-76-6 | 97% | 1g |
$1,475.10 | 2022-03-31 |
Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate
Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate (CAS No. 1806192-76-6)
Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate, with the CAS registry number 1806192-76-6, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with an iodo group at position 3, a nitro group at position 5, a trifluoromethoxy group at position 2, and a methyl ester group at position 4. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block in various synthetic pathways.
The synthesis of Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate typically involves multi-step reactions, often starting from pyridine derivatives. Recent advancements in cross-coupling reactions, particularly the use of palladium catalysts, have enabled more efficient and selective syntheses of such compounds. For instance, researchers have employed the Suzuki-Miyaura coupling reaction to introduce the trifluoromethoxy group onto the pyridine ring with high precision. This approach not only enhances the yield but also improves the overall purity of the final product.
In terms of applications, Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate has shown promise in several areas. In drug discovery, this compound serves as a potential lead molecule due to its ability to modulate specific biological targets. For example, studies have demonstrated its activity against certain enzymes involved in neurodegenerative diseases. Additionally, its electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced materials for light-emitting diodes (LEDs) and photovoltaic cells.
The structural features of this compound also make it an excellent substrate for further functionalization. The presence of an iodo group allows for various substitution reactions, enabling chemists to explore diverse chemical transformations. Recent research has focused on leveraging these properties to create bioactive molecules with enhanced pharmacokinetic profiles. For instance, scientists have successfully incorporated this compound into macrocyclic structures, which exhibit improved solubility and bioavailability.
From a safety standpoint, Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate must be handled with care due to its potential reactivity under certain conditions. Proper storage in inert containers and controlled environments is essential to prevent degradation or unintended reactions. Furthermore, adherence to standard laboratory safety protocols is recommended when working with this compound to ensure minimal risk to personnel and equipment.
In conclusion, Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate (CAS No. 1806192-76-) stands as a testament to the ingenuity of modern organic synthesis. Its versatile structure and unique properties continue to drive innovation across multiple disciplines, solidifying its role as an important compound in contemporary chemical research.
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